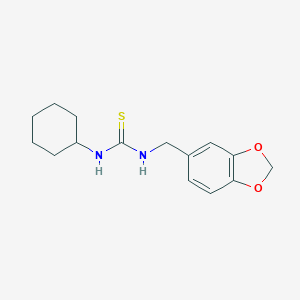![molecular formula C18H20FNO B280356 N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B280356.png)
N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide, also known as flmodafinil, is a novel psychostimulant drug that has gained attention in the scientific community due to its potential use as a cognitive enhancer. This compound is a derivative of modafinil, a well-known wakefulness-promoting agent that has been used to treat sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder. Flmodafinil is structurally similar to modafinil but has been shown to have a more potent and longer-lasting effect on wakefulness and cognitive function.
Mécanisme D'action
The exact mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide is not fully understood but is thought to involve the modulation of several neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Flmodafinil has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its wakefulness-promoting and cognitive-enhancing effects.
Biochemical and Physiological Effects:
Flmodafinil has been shown to have several biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues. Additionally, N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide has been shown to increase the levels of certain liver enzymes, which may indicate liver toxicity with long-term use.
Avantages Et Limitations Des Expériences En Laboratoire
Flmodafinil has several advantages and limitations for use in laboratory experiments. Its potent wakefulness-promoting and cognitive-enhancing effects make it a useful tool for investigating the neural mechanisms underlying these processes. However, its potential for cardiovascular and liver toxicity may limit its use in certain experiments, and the lack of long-term safety data may be a concern.
Orientations Futures
There are several future directions for research on N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide. One area of interest is the potential use of this compound in the treatment of cognitive impairment associated with conditions such as Alzheimer's disease and schizophrenia. Another area of research is the development of safer and more effective versions of N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide that may have fewer side effects and greater efficacy. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide and its potential long-term effects on the body.
Méthodes De Synthèse
The synthesis of N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide involves the condensation of 2-(4-fluorophenyl)acetic acid with N-(2,4-dimethylphenyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide.
Applications De Recherche Scientifique
Flmodafinil has been the subject of several scientific studies that have investigated its potential use as a cognitive enhancer and its mechanism of action. One study found that N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide improved cognitive performance, including attention, working memory, and executive function, in healthy adults. Another study showed that N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide had a greater effect on wakefulness and cognitive function than modafinil, suggesting that it may be a more potent psychostimulant.
Propriétés
Formule moléculaire |
C18H20FNO |
|---|---|
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
N-[1-(2,4-dimethylphenyl)ethyl]-2-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C18H20FNO/c1-12-4-9-17(13(2)10-12)14(3)20-18(21)11-15-5-7-16(19)8-6-15/h4-10,14H,11H2,1-3H3,(H,20,21) |
Clé InChI |
IVNYEQMKAUCRBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)CC2=CC=C(C=C2)F)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)NC(=O)CC2=CC=C(C=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-(4-fluorophenyl)-2-(3-furylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280273.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B280274.png)
![ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280278.png)
![3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280282.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280283.png)
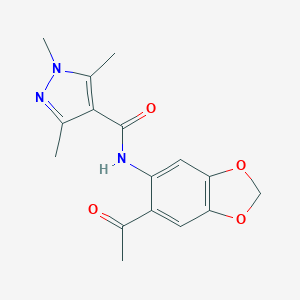
![2-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B280287.png)
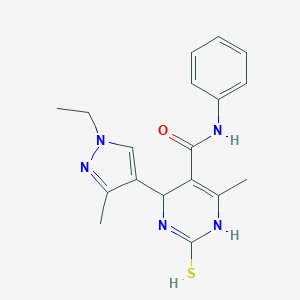
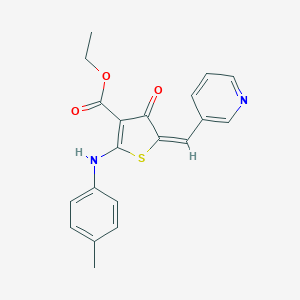
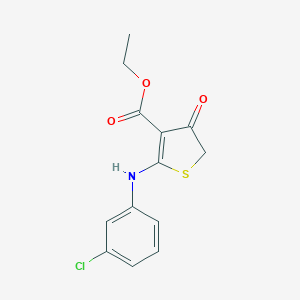
![ethyl (5E)-2-anilino-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B280293.png)
![4-chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B280294.png)
![1-(4-fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B280296.png)
